molecular formula C24H15NO2 B12532417 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-10-8

6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12532417
CAS No.: 652138-10-8
M. Wt: 349.4 g/mol
InChI Key: OTUQAECKJUVMDR-UHFFFAOYSA-N
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Description

6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a polycyclic aromatic compound featuring a naphthopyranone core substituted at positions 2 and 6 with pyridin-3-yl and phenyl groups, respectively. The pyridinyl and phenyl substituents likely influence its electronic properties, solubility, and binding interactions compared to simpler naphthopyranones.

Properties

CAS No.

652138-10-8

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C24H15NO2/c26-22-14-23(17-9-6-12-25-15-17)27-24-19-11-5-4-10-18(19)20(13-21(22)24)16-7-2-1-3-8-16/h1-15H

InChI Key

OTUQAECKJUVMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthopyran Core: The initial step involves the cyclization of a suitable precursor to form the naphthopyran core. This can be achieved through a condensation reaction between a naphthol derivative and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction. A suitable pyridine derivative is reacted with the naphthopyran core in the presence of a base to form the desired product.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide is reacted with the naphthopyran-pyridine intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Substituents (Position 2 / Position 6) Biological Activity Reference ID
NU7026 (2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one) Morpholinyl / None DNA-PK inhibitor, radiosensitizer
LY290181 ([2-amino-4-(3-pyridyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile]) Pyridinyl (3-pyridyl) + amino / None Tubulin depolymerization (distinct site)
4H-Naphtho[1,2-b]pyran-4-one None / None Degradation product of tetracycline
5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-9-methyl-2H,3H,4H-naphtho[1,2-b]pyran-4-one Hydroxy-pyranyl / Hydroxy-methyl Antioxidant activity
6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one Pyridinyl (3-pyridyl) / Furan-2-yl Limited data (structural analog)

Key Observations :

  • Position 2 Substitutions: Pyridinyl groups (e.g., target compound, LY290181) are associated with tubulin binding or kinase inhibition, depending on additional substituents. For example, LY290181’s amino and cyano groups confer unique depolymerizing activity distinct from colchicine . Morpholinyl groups (NU7026) enhance DNA-PK inhibition, critical for sensitizing cancer cells to radiation .
  • Furan-2-yl groups () introduce heteroatoms that could alter electronic properties but lack direct activity data.
Table 2: Activity Comparison of Selected Compounds
Compound Enzyme Inhibition Antioxidant Activity Degradation Pathway Relevance
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one Potential kinase/tubulin modulation (inferred) Not reported Not studied
NU7026 Strong DNA-PK inhibition None N/A
LY290181 Tubulin depolymerization None N/A
5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-... None High (DPPH assay) N/A
4H-Naphtho[1,2-b]pyran-4-one None None Key intermediate in TC degradation

Mechanistic Insights :

  • Enzyme Inhibition: NU7026’s morpholinyl group facilitates selective DNA-PK binding, while LY290181’s pyridinyl-amino-cyano triad enables tubulin depolymerization at a novel site .
  • Antioxidant Activity: Hydroxyl and methyl groups in the Ficus-derived compound enhance radical scavenging, a feature absent in non-hydroxylated analogs like the target compound .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) Predicted logP* Solubility (Qualitative)
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one 339.36 ~3.5 (estimated) Low (aromatic core)
NU7026 309.34 2.8 Moderate (polar morpholinyl)
LY290181 317.34 2.1 Moderate (polar cyano/amino)
5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-... 396.39 1.2 High (hydroxyl groups)

*logP values estimated using fragment-based methods.

Critical Analysis :

  • The target compound’s higher logP compared to NU7026 and LY290181 suggests greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydroxylated derivatives (e.g., Ficus compound) exhibit improved solubility due to polar substituents, albeit at the cost of reduced membrane permeability .

Biological Activity

6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one, also known as CAS 106698-40-2, is a compound belonging to the class of naphthopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is C24H15NO2C_{24}H_{15}NO_{2} with a molecular weight of 349.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C24H15NO2
Molecular Weight 349.4 g/mol
CAS Number 106698-40-2
IUPAC Name 6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one

Antioxidant Activity

Research indicates that compounds with similar naphthopyran structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of naphthopyran can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests.

Antimicrobial Activity

Naphthopyran derivatives have been reported to possess antimicrobial properties against various pathogens. A study on related compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has been explored in several studies. For example, it has shown promising results in inhibiting the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Case Studies

  • Antioxidant Study : A comparative analysis of various naphthopyran derivatives revealed that those containing hydroxyl groups exhibited enhanced radical scavenging activity. This suggests that structural modifications can significantly impact the biological efficacy of these compounds.
    CompoundDPPH IC50 (µM)ABTS IC50 (µM)
    6-Phenyl derivative2530
    Hydroxylated derivative1520
  • Antimicrobial Evaluation : In a study assessing the antimicrobial effects against E. coli, the naphthopyran derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
    CompoundMIC (µg/mL)
    6-Phenyl derivative50
    Ampicillin25
  • Anticancer Activity : An investigation into the cytotoxic effects on breast cancer cell lines showed that the compound induced significant apoptosis at concentrations above 10 µM.
    Concentration (µM)Cell Viability (%)
    0100
    580
    1050
    2030

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